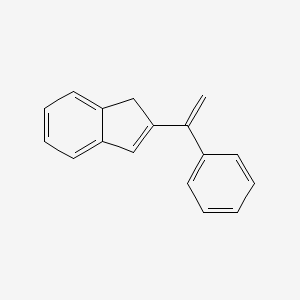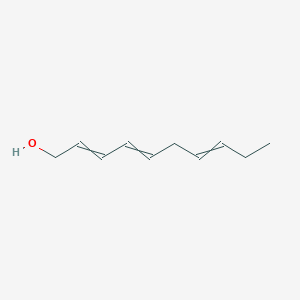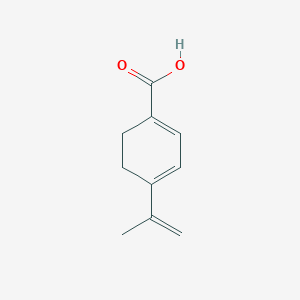
Pyridine, 2,3,4,5-tetrahydro-2,6-dimethyl-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2,3,4,5-tetrahydro-2,6-dimethyl-, 1-oxide is a heterocyclic organic compound with the molecular formula C7H13NO This compound is a derivative of pyridine, characterized by the presence of a tetrahydro structure and two methyl groups at positions 2 and 6, along with an oxide group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,3,4,5-tetrahydro-2,6-dimethyl-, 1-oxide typically involves the reduction of pyridine derivatives One common method is the hydrogenation of pyridine in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions This process results in the formation of the tetrahydropyridine structure
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2,3,4,5-tetrahydro-2,6-dimethyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert it back to its parent pyridine structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Hydrogen gas (H2) with catalysts like palladium on carbon (Pd/C).
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, pyridine N-oxides, and reduced pyridine compounds .
Scientific Research Applications
Pyridine, 2,3,4,5-tetrahydro-2,6-dimethyl-, 1-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of Pyridine, 2,3,4,5-tetrahydro-2,6-dimethyl-, 1-oxide involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The presence of the oxide group enhances its ability to participate in redox reactions, influencing cellular processes such as oxidative stress and signal transduction .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydropyridine: Lacks the methyl and oxide groups, making it less reactive.
1,2,3,6-Tetrahydropyridine: Differs in the position of hydrogenation, affecting its chemical properties.
2,3,4,5-Tetrahydropyridine: Similar structure but without the methyl and oxide groups.
Uniqueness
Pyridine, 2,3,4,5-tetrahydro-2,6-dimethyl-, 1-oxide is unique due to the presence of both methyl groups and the oxide group, which confer distinct chemical reactivity and potential biological activity. These structural features make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
182129-27-7 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2,6-dimethyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium |
InChI |
InChI=1S/C7H13NO/c1-6-4-3-5-7(2)8(6)9/h6H,3-5H2,1-2H3 |
InChI Key |
GBTLQTIRJFYWMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(=[N+]1[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, 4-[1-(2,4-cyclopentadien-1-ylidene)ethyl]-N,N-dimethyl-](/img/structure/B12547004.png)


![5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine](/img/structure/B12547020.png)

![3-{4-[(4-Methoxyphenyl)methoxy]phenyl}prop-2-enenitrile](/img/structure/B12547041.png)


![2,6-Difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide](/img/structure/B12547054.png)
![2,3-Di([2,2'-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione](/img/structure/B12547060.png)


![4-[(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)sulfanyl]benzene-1-sulfonic acid](/img/structure/B12547093.png)

